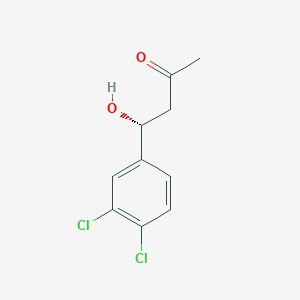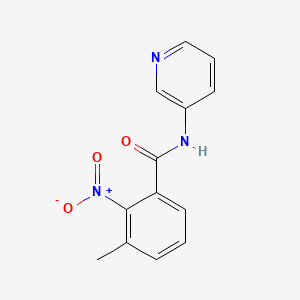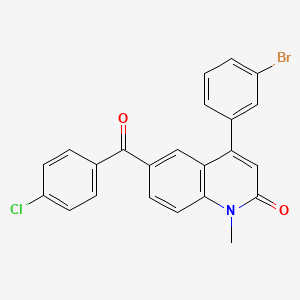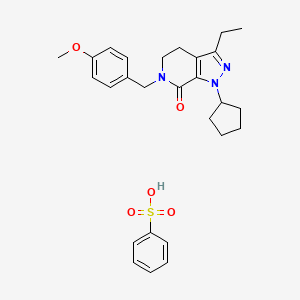![molecular formula C14H20BrNO B12579235 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 203335-99-3](/img/structure/B12579235.png)
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-hydroxy-1-azabicyclo[222]octan-1-ium bromide is a quaternary ammonium compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product along with a small amount of disubstituted DABCO as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically stirred overnight, and the product is isolated by precipitation in diethyl ether, followed by filtration and drying under high vacuum .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the exchange of the bromide ion with other nucleophiles.
Oxidation: The compound can be oxidized using periodate to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate converts oximes to carbonyl compounds and β-keto sulfoxides .
Aplicaciones Científicas De Investigación
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane Periodate: This compound is similar in structure but has different chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound used in the synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
203335-99-3 |
|---|---|
Fórmula molecular |
C14H20BrNO |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H/q+1;/p-1 |
Clave InChI |
NQZUOOSTSXGBLS-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)



![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)

-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)

![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)

